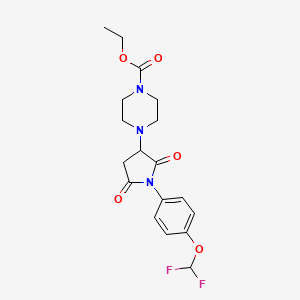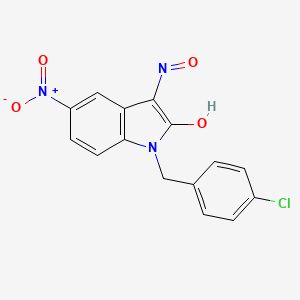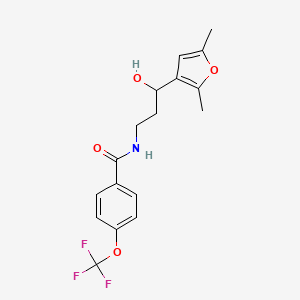
3-(3-((2-((3,5-Dimethylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these groups around the triazine ring. The exact structure would depend on the specific locations of the groups on the ring .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the different functional groups present. For example, the propanoic acid group could potentially undergo reactions typical of carboxylic acids, and the amino group could participate in reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
Direct Synthesis and Modification
Research has focused on the development of novel synthetic routes for triazine derivatives, including processes for obtaining 2-oxazolines and other heterocyclic compounds from carboxylic acids and various amines under mild conditions. For example, Bandgar and Pandit (2003) described a method for synthesizing 2-oxazolines from carboxylic acids using 2-chloro-4,6-dimethoxy-1,3,5-triazine, demonstrating a versatile approach to heterocyclic synthesis (Bandgar & Pandit, 2003).
Anticancer Activity
Saad and Moustafa (2011) explored the synthesis of S-glycosyl and S-alkyl 1,2,4-triazinone derivatives with significant in vitro anticancer activities against various cancer cell lines, highlighting the potential therapeutic applications of triazine derivatives (Saad & Moustafa, 2011).
Medicinal Chemistry Applications
Antibacterial and Mosquito Larvicidal Properties
Novel thiadiazolotriazin-4-ones were synthesized and tested for their mosquito larvicidal and antibacterial activities. Castelino et al. (2014) found that some derivatives exhibited moderate activities, suggesting their potential as bioactive agents (Castelino et al., 2014).
Materials Science Applications
Polyamide Synthesis
Hattori and Kinoshita (1979) developed polyamides containing uracil and adenine by reacting specific tetrahydropyrimidin and aminopurin derivatives with dimethyl methylenesuccinate, followed by polycondensation with diamines. These polyamides, soluble in DMSO and water, demonstrate the integration of nucleobase functionalities into polymer backbones for potential applications in materials science (Hattori & Kinoshita, 1979).
Corrosion Inhibition
Hu et al. (2016) investigated the corrosion inhibiting effects of benzothiazole derivatives on steel in a 1 M HCl solution, demonstrating the potential of triazine derivatives in protecting metal surfaces from corrosion (Hu et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
3-[3-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-9-5-10(2)7-11(6-9)17-13(21)8-25-16-18-15(24)12(19-20-16)3-4-14(22)23/h5-7H,3-4,8H2,1-2H3,(H,17,21)(H,22,23)(H,18,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCQILBKTCBNQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2594303.png)

![3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid](/img/no-structure.png)


![Allyl-[6-(4-methoxy-phenyl)-chroman-4-yl]-amine hydrochloride](/img/structure/B2594310.png)
![(3Z)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2594311.png)
![3-Phenoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide](/img/structure/B2594313.png)
![(Z)-4-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-cyano-3-hydroxybut-2-enamide](/img/structure/B2594315.png)
![11-(Azepan-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2594316.png)

![1-[4-(Oxiran-2-ylmethoxy)phenyl]sulfonylpiperidine](/img/structure/B2594323.png)